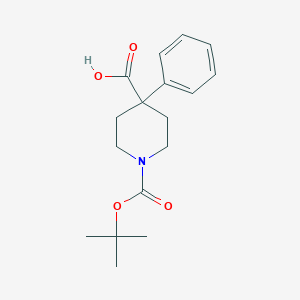

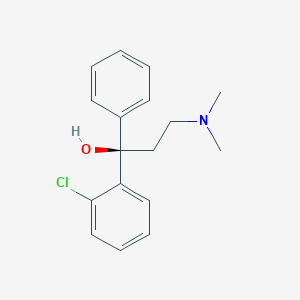

![molecular formula C15H13N3O2 B061332 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 166671-26-7](/img/structure/B61332.png)

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . One of the approaches to the construction of pyrimido-[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .

Molecular Structure Analysis

The molecular structure of “2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is complex. It contains a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” are not explicitly mentioned in the search results. However, benzimidazole derivatives are known to exhibit various types of biological activity, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” are not explicitly mentioned in the search results. However, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Central Nervous System (CNS) Modulation

This compound’s similarity to the fused imidazopyridine heterocyclic ring system, which resembles purines, suggests potential therapeutic significance in CNS disorders. It could act as a GABA A receptor positive allosteric modulator , influencing neurotransmission and offering a pathway for the treatment of conditions like anxiety, insomnia, and epilepsy .

Gastrointestinal Therapeutics

As a structural analog to known proton pump inhibitors, this compound may serve as a lead structure in the development of new medications for the treatment of acid reflux or peptic ulcers. Its ability to inhibit gastric secretion can be pivotal in managing gastrointestinal conditions .

Anti-Cancer Agents

The compound’s interference with cellular pathways necessary for cancer cell proliferation makes it a candidate for anti-cancer drug development. It could potentially inhibit enzymes or signaling pathways that are overactive in cancer cells, thereby controlling tumor growth .

Anti-Inflammatory Applications

Due to its structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs), this compound could modulate inflammatory pathways. It may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Antimicrobial Activity

The benzimidazole core is known for its antimicrobial properties. This compound could be explored for its efficacy against a range of pathogens, including bacteria, fungi, and viruses, by disrupting their DNA synthesis or other critical biological processes .

Metabolic Disease Treatment

Compounds with this structure have been shown to influence carbohydrate metabolism. This suggests potential applications in treating metabolic diseases such as diabetes, by modulating enzymes involved in glucose and lipid metabolism .

Aromatase Inhibition

This compound could act as an aromatase inhibitor, which is crucial in the treatment of estrogen-dependent cancers like breast cancer. By inhibiting the enzyme aromatase, it prevents the conversion of androgens to estrogens, thus reducing estrogen levels and tumor growth .

Synthetic Chemistry Research

The compound’s unique structure makes it valuable in synthetic chemistry research, particularly in the synthesis of complex organic molecules. It could serve as a precursor or intermediate in the synthesis of various pharmaceuticals .

Future Directions

properties

IUPAC Name |

2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCJHHFYZDSIAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327370 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

CAS RN |

166671-26-7 |

Source

|

| Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

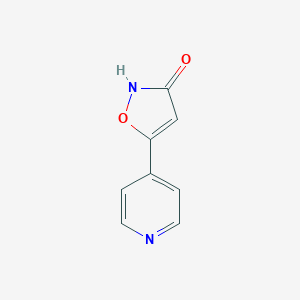

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)

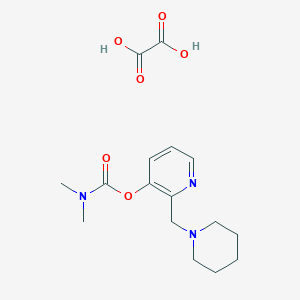

![1-[(1R,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B61289.png)